Rose Bengal

Descripción

This compound is a pink stain derived as an analogue of fluorescein. Its disodium salt in ophthalmic solutions has been used as a diagnostic agent in suspected damage to conjunctival and corneal cells. It is also used in laboratory settings, including the preparation of Foraminifera for microscopic analysis and suppression of bacterial growth in several microbiological media. A direct cytotoxic effect of this compound on microorganisms and cancer cells has been observed, questioning its potential antitumor actions via intralesional injections. The clinical applications of this compound as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials.

A bright bluish pink compound that has been used as a dye, biological stain, and diagnostic aid.

Structure

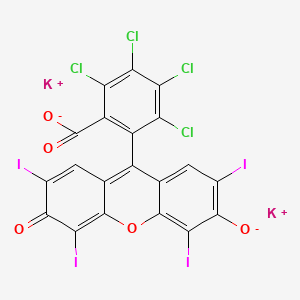

2D Structure

Propiedades

IUPAC Name |

dipotassium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPTIGZZTZIDR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015268 | |

| Record name | Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1049.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11121-48-5, 24545-87-7, 632-68-8 | |

| Record name | Rose Bengal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)-, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rose Bengal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZPG1ELY14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Rose Bengal in Photodynamic Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB), a xanthene dye, has emerged as a potent photosensitizer in the field of photodynamic therapy (PDT). Its high quantum yield of singlet oxygen, a key cytotoxic agent, makes it a compelling candidate for various therapeutic applications, including oncology and antimicrobial treatments.[1][2] This technical guide delves into the fundamental mechanisms of action of this compound in PDT, providing a comprehensive overview of the photochemical processes, cellular responses, and key signaling pathways involved.

The Photochemical Basis of this compound PDT

The therapeutic efficacy of this compound in PDT is rooted in its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength.[3][4] The process is initiated by the absorption of photons, which elevates the RB molecule from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[2] It is from this triplet state that the therapeutically relevant photochemical reactions occur, primarily through two distinct pathways:

-

Type I Reaction: The excited triplet state of this compound (³RB*) can directly interact with biological substrates, such as lipids, proteins, and nucleic acids, through electron or hydrogen transfer. This results in the formation of free radicals and radical ions. These species can then react with molecular oxygen (³O₂) to produce various ROS, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5][6][7]

-

Type II Reaction: This is the predominant and more critical pathway for this compound's photodynamic activity.[8] In this process, the excited triplet state of this compound (³RB*) directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[2][5][6] Singlet oxygen is a potent oxidizing agent that can rapidly react with and damage a wide array of biomolecules within the cell.[1][5]

The high singlet oxygen quantum yield of this compound, reported to be around 0.75 in water, underscores the dominance of the Type II mechanism and is a primary reason for its effectiveness as a photosensitizer.[9]

Visualizing the Photochemical Pathways

Caption: Photochemical pathways of this compound in PDT.

Cellular Consequences and Death Pathways

The generation of ROS, particularly singlet oxygen, within the cellular environment initiates a cascade of damaging events that ultimately lead to cell death. The specific outcome—apoptosis, necrosis, or autophagy—is influenced by several factors, including the subcellular localization of this compound, the light dose administered, and the cell type.[10][11]

Subcellular Localization: The intracellular distribution of the photosensitizer is a critical determinant of the initial sites of photodamage and the subsequent cell death signaling pathways. This compound and its derivatives, such as this compound Acetate (RBAc), which is more lipophilic and can readily cross cell membranes, have been shown to localize in various organelles, including the mitochondria, endoplasmic reticulum (ER), lysosomes, and Golgi complex.[10]

-

Mitochondrial Damage: Localization in mitochondria can lead to the rapid induction of apoptosis through the intrinsic pathway.[10] ROS-induced damage to mitochondrial membranes can trigger the release of cytochrome c, activating the caspase cascade.[12]

-

ER Stress: Accumulation in the endoplasmic reticulum can cause ER stress due to the damage of ER-resident proteins and disruption of calcium homeostasis, which can also trigger apoptosis.[10]

-

Lysosomal Damage: Photosensitizers localized in lysosomes can induce lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm and triggering either apoptosis or necrosis.[11]

Cell Death Modalities:

-

Apoptosis: Often considered the desired mode of cell death in cancer therapy, apoptosis is a programmed and controlled process that avoids inflammation. This compound PDT can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10] Evidence suggests that RB-PDT can lead to the activation of caspases, such as caspase-9, and affect the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][12] Studies on colorectal cancer cells have shown that late apoptosis is a primary mode of cell death following RB-PDT.[13]

-

Necrosis: This form of cell death is characterized by cell swelling and lysis, which can lead to inflammation. High doses of PDT or damage to the plasma membrane can result in necrotic cell death.[11]

-

Autophagy: This is a cellular self-digestion process that can either promote cell survival under stress or contribute to cell death. This compound PDT has been shown to induce autophagy.[10] The role of autophagy in the overall therapeutic outcome can be complex, potentially acting as a survival mechanism in some contexts and a cell death pathway in others.[12]

Visualizing Cell Death Signaling Pathways

References

- 1. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review [mdpi.com]

- 2. Importance of this compound Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound-Mediated Photodynamic Therapy to Inhibit Candida albicans [app.jove.com]

- 5. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Photophysical and Photochemical Properties of Rose Bengal

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB), a xanthene dye, is a potent photosensitizer with significant applications in biomedical research and clinical practice, particularly in photodynamic therapy (PDT) for cancer and infectious diseases. Its utility stems from its distinct photophysical and photochemical characteristics, which enable the light-induced generation of reactive oxygen species (ROS) that can induce localized cellular damage. This technical guide provides an in-depth overview of the core photophysical and photochemical properties of this compound, detailed experimental protocols for their characterization, and a visual representation of the underlying mechanisms.

Core Photophysical and Photochemical Properties

Upon absorption of light, typically in the green region of the visible spectrum, this compound transitions from its ground singlet state (S₀) to an excited singlet state (S₁).[1] Due to the presence of heavy iodine atoms in its structure, it undergoes highly efficient intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[1][2] This triplet state is the key intermediate in its photosensitizing activity. From the triplet state, this compound can initiate two primary types of photochemical reactions.

Type I and Type II Mechanisms:

-

Type I Reaction: The excited triplet this compound can directly interact with a substrate, such as a biological molecule, through electron or hydrogen transfer, leading to the formation of radical ions and other reactive oxygen species like superoxide (O₂⁻) and hydroxyl radicals (•OH).[3][4]

-

Type II Reaction: The triplet-state this compound can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate highly reactive singlet oxygen (¹O₂).[1][5][6] This is often the dominant pathway for this compound's photodynamic activity.

The efficiency of these processes is dictated by the surrounding microenvironment, including solvent polarity, oxygen concentration, and binding to biological macromolecules.[7][8][9]

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its properties in different environments.

Table 1: Spectral Properties of this compound in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference(s) |

| Basic Ethanol | 559 | 571 | 90,400 | [10][11] |

| Water | 549 | - | - | [12] |

| Acetonitrile | - | - | - | [13] |

| Methanol | 549 | 565-570 | - | [12] |

| Dichloromethane | - | - | - | [14] |

Table 2: Quantum Yields and Lifetimes of this compound

| Solvent/Environment | Fluorescence Quantum Yield (ΦF) | Intersystem Crossing Quantum Yield (ΦISC) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) | Fluorescence Lifetime (τF) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Basic Ethanol | 0.11 | - | 0.86 | - | - |[15] | | Ethanol | 0.05 | 0.89 | - | - | 769-771 ps |[16] | | Aqueous Solution (pH 12) | - | - | - | - | ~70 ps |[17][18] | | Water | - | 0.98 | 0.76 - 0.79 | 0.1-0.3 ms | - |[8][13][19] | | Acetonitrile | - | 0.4 | 0.53 | - | - |[13][14] | | Methanol | - | 0.92 | - | - | - |[19] | | Propanol | - | 0.86 | - | - | - |[19] | | Bound to Human Serum Albumin (HSA) | Reduced | - | Reduced | - | - |[9][20] |

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Determination of Absorption and Fluorescence Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, water, PBS). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

Absorption Spectroscopy:

-

Use a UV-Visible spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax of absorption.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λex = λmax, abs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 550-750 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the λmax of emission.

-

Measurement of Fluorescence Quantum Yield (ΦF)

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine B).

-

Sample Preparation: Prepare a series of solutions of both the this compound sample and the standard of varying, low concentrations (absorbance < 0.1) in the same solvent.

-

Data Acquisition:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots is proportional to the fluorescence quantum yield. The quantum yield of the sample (ΦF, sample) can be calculated using the following equation: ΦF, sample = ΦF, std * (Slopesample / Slopestd) * (ηsample² / ηstd²) where ΦF, std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen generation.

Methodology (Indirect, using a chemical quencher):

-

Reagent Selection: Use a chemical trap for singlet oxygen that loses its absorbance upon reaction, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-diphenylanthracene (DPA).[15] A reference photosensitizer with a known ΦΔ in the same solvent is also required (e.g., this compound itself can be used if the unknown is a derivative, or another standard like phenalenone).[14]

-

Sample Preparation: Prepare solutions of the sample and the reference with matched absorbance at the excitation wavelength. Add the chemical trap to both solutions.

-

Irradiation:

-

Irradiate both solutions with a monochromatic light source at a wavelength where both the sample and reference absorb.

-

At regular time intervals, stop the irradiation and record the absorption spectrum, monitoring the decrease in absorbance of the chemical trap.

-

-

Data Analysis:

-

Plot the change in absorbance of the chemical trap versus irradiation time for both the sample and the reference.

-

The slope of this plot is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the sample (ΦΔ, sample) can be calculated using the following equation: ΦΔ, sample = ΦΔ, ref * (Ratesample / Rateref) where Rate is the rate of degradation of the chemical trap.

-

Measurement of Fluorescence Lifetime (τF)

Objective: To determine the average time this compound spends in the excited singlet state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

The TCSPC system measures the time difference between the laser pulse and the detection of the first emitted photon.

-

This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times.

-

-

Data Analysis:

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key processes and a typical experimental workflow for the characterization of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

References

- 1. physical chemistry - Generation of singlet oxygen by irradiation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient Absorption and Singlet Oxygen Phosphorescence of this compound Photosensitiser - Edinburgh Instruments [edinst.com]

- 7. Solvatochromic behavior on the absorption and fluorescence spectra of this compound dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Photophysics and photochemistry of this compound bound to human serum albumin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 11. PhotochemCAD | this compound [photochemcad.com]

- 12. nathan.instras.com [nathan.instras.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intersystem Crossing Rates in Photoexcited this compound: Solvation versus Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Singlet Oxygen Generation by Rose Bengal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB) is a xanthene dye widely recognized for its efficacy as a photosensitizer, particularly in the context of photodynamic therapy (PDT). Its utility stems from its high quantum yield of singlet oxygen (¹O₂) generation, a highly reactive oxygen species that can induce localized cellular damage and apoptosis in targeted tissues. This guide provides a detailed exploration of the core mechanism of ¹O₂ generation by this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

The Photophysical and Photochemical Process

The generation of singlet oxygen by this compound is a photophysical process that can be described by the Jablonski diagram. Upon absorption of light, the this compound molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). This is a short-lived state, and the molecule can return to the ground state via fluorescence or undergo a non-radiative process known as intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is this triplet state that is crucial for photodynamic activity.

In the presence of molecular oxygen (³O₂), which naturally exists in a triplet ground state, the excited triplet this compound molecule can transfer its energy to the oxygen molecule. This energy transfer, a Type II photosensitization reaction, results in the this compound molecule returning to its ground state (S₀) and the excitation of the oxygen molecule to its highly reactive singlet state (¹O₂).

Caption: Jablonski diagram illustrating the photophysical and photochemical processes of this compound leading to singlet oxygen generation.

Quantitative Data on Singlet Oxygen Generation

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. This compound exhibits a high ΦΔ, although the exact value can be influenced by the solvent environment.

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Methanol | 0.83 | |

| Ethanol | 0.75 | |

| Water (H₂O) | 0.76 | |

| Deuterated Water (D₂O) | 0.85 | |

| Phosphate-Buffered Saline (PBS) | 0.75 |

Note: The quantum yield can be affected by factors such as pH, temperature, and the presence of other molecules.

Experimental Protocols for Singlet Oxygen Detection

The detection and quantification of singlet oxygen are critical for evaluating the efficacy of photosensitizers. Two common methods are direct and indirect detection.

Direct Detection: Phosphorescence Measurement

Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon its relaxation back to the triplet ground state. This method provides direct evidence of ¹O₂ formation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., D₂O, which enhances the lifetime of ¹O₂).

-

Excitation: Irradiate the sample with a light source at a wavelength strongly absorbed by this compound (e.g., 560 nm). A pulsed laser is often used to distinguish the long-lived phosphorescence from the shorter-lived fluorescence of the photosensitizer.

-

Detection: Use a near-infrared (NIR) sensitive detector, such as a liquid nitrogen-cooled germanium detector, coupled with a monochromator to specifically measure the emission at 1270 nm.

-

Data Analysis: The intensity of the phosphorescence signal is proportional to the concentration of singlet oxygen. The quantum yield can be determined by comparing the signal intensity to that of a standard photosensitizer with a known ΦΔ (e.g., phenalenone).

Caption: Workflow for the direct detection of singlet oxygen via its characteristic phosphorescence at 1270 nm.

Indirect Detection: Chemical Trapping

This method relies on the use of a chemical probe that reacts specifically with singlet oxygen to produce a detectable product, often a fluorescent or colored compound.

Common Probes:

-

Singlet Oxygen Sensor Green (SOSG): A highly selective and sensitive fluorescent probe. Upon reaction with ¹O₂, it forms an endoperoxide that is highly fluorescent.

-

1,3-Diphenylisobenzofuran (DPBF): This probe reacts with ¹O₂ in a [4+2] cycloaddition reaction, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.

Methodology (using SOSG):

-

Reagent Preparation: Prepare a solution containing this compound, SOSG, and the desired solvent. A control sample without this compound should also be prepared.

-

Irradiation: Expose the solutions to a light source at the absorption maximum of this compound for specific time intervals.

-

Fluorescence Measurement: After each irradiation interval, measure the fluorescence intensity of the solutions using a fluorometer. The excitation and emission wavelengths for the SOSG endoperoxide are typically around 488 nm and 525 nm, respectively.

-

Data Analysis: The increase in fluorescence intensity is directly proportional to the amount of singlet oxygen produced. The rate of this increase can be used to compare the efficiency of singlet oxygen generation under different conditions.

Caption: Workflow for the indirect detection of singlet oxygen using the fluorescent probe Singlet Oxygen Sensor Green (SOSG).

Signaling Pathways in this compound-Mediated Photodynamic Therapy

The singlet oxygen generated by this compound is a potent oxidizing agent that can react with various biomolecules, including lipids, proteins, and nucleic acids. This leads to cellular damage and the initiation of specific signaling pathways, ultimately resulting in cell death, primarily through apoptosis.

Key Cellular Events:

-

Mitochondrial Damage: The initial and a primary target of this compound-mediated PDT is the mitochondria. ¹O₂ can damage mitochondrial membranes and proteins, leading to the release of cytochrome c.

-

Caspase Activation: The released cytochrome c, in conjunction with Apaf-1 and dATP, forms the apoptosome, which activates caspase-9.

-

Executioner Caspases: Caspase-9 then activates downstream executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is also modulated, further promoting apoptosis.

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis.

This in-depth guide provides a foundational understanding of the mechanism of singlet oxygen generation by this compound, essential for its application in research and drug development. The provided experimental protocols and visual diagrams serve as practical tools for scientists working in the field of photodynamic therapy.

An In-depth Technical Guide to the Spectroscopic Properties of Rose Bengal in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of Rose Bengal (RB), a potent photosensitizer with significant applications in photodynamic therapy (PDT) and diagnostics. Understanding how different solvent environments influence the photophysical behavior of RB is critical for optimizing its efficacy in various applications.

Introduction to this compound

This compound (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein) is a xanthene dye known for its high efficiency in generating singlet oxygen, a reactive oxygen species that is the primary cytotoxic agent in PDT.[1][2] Its photophysical properties, including light absorption (UV-Vis absorption) and subsequent energy dissipation pathways like fluorescence and intersystem crossing, are highly sensitive to the surrounding solvent environment. This solvatochromic behavior can be leveraged to tune the performance of RB-based systems.[3][4]

Spectroscopic Properties in Various Solvents

The absorption and emission characteristics of this compound exhibit significant shifts depending on the polarity, viscosity, and hydrogen-bonding capabilities of the solvent. These shifts are attributed to differential stabilization of the ground and excited states of the dye molecule.[3]

The following table summarizes key spectroscopic data for this compound in a range of common solvents. This data is essential for selecting appropriate solvent systems for experimental and formulation purposes.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Water | 546[5], 548[6] | 567[5] | 21 | 0.02 |

| Ethanol (basic) | 559[7] | 571[8] | 12 | 0.11[7] |

| Ethanol | 558 | 575[9] | 17 | 0.05, 0.09 |

| Methanol | 557[1] | 575[10] | 18 | 0.14 |

| Acetonitrile | 561 | 580 | 19 | 0.18 |

| DMSO | 570 | 589 | 19 | 0.25 |

| Acetone | 562 | 581 | 19 | 0.22 |

| Isopropanol | 562 | 583 | 21 | 0.11 |

| Isobutanol | 563 | 584 | 21 | 0.13 |

| DMF | 568 | 587 | 19 | 0.24 |

Note: Values are compiled from various sources and may show slight variations based on experimental conditions such as pH and dye concentration.[1][4][5][6][9][10]

Photophysical Pathways and Intersystem Crossing

Upon absorption of a photon, a this compound molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several pathways:

-

Fluorescence: Radiative decay back to the S₀ state, emitting a photon. This process is relatively inefficient for this compound.

-

Internal Conversion: Non-radiative decay to the S₀ state, releasing energy as heat.

-

Intersystem Crossing (ISC): A non-radiative transition from the excited singlet state (S₁) to the excited triplet state (T₁). This is a highly efficient process for this compound, with a quantum yield (ΦISC) approaching 0.98 in some solvents.[1]

The long-lived triplet state (T₁) is the key intermediate for photosensitization. It can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), the desired cytotoxic agent in PDT. The efficiency of ISC is solvent-dependent, with intersystem crossing times varying from 74 ps in pure water to 405 ps in pure methanol.[1][11]

The following diagram illustrates the key photophysical transitions of this compound, as described by a simplified Jablonski diagram.

Experimental Protocols

Accurate determination of spectroscopic properties requires rigorous experimental procedures. Below are generalized protocols for measuring UV-Vis absorption and fluorescence quantum yield.

-

Preparation of Solutions: Prepare a stock solution of this compound in the desired spectroscopic-grade solvent. Create a series of dilutions to obtain solutions with absorbances ranging from 0.1 to 1.0 at the absorption maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a 1 cm path length quartz cuvette for all measurements.[4]

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of each this compound solution across the desired wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).[12][13]

-

Selection of Standard: Choose a standard that absorbs and emits in a similar spectral region to this compound.[13]

-

Preparation of Solutions:

-

Prepare a series of five to six dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent(s).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 (ideally between 0.02 and 0.1) in a 1 cm cuvette to avoid inner filter effects.[12]

-

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[14] The excitation and emission monochromators can be set with a spectral bandwidth of around 4-5 nm.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum. The spectra must be corrected for the wavelength-dependent sensitivity of the instrument.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

The fluorescence quantum yield (Φs) of the sample is calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solvents, respectively.[14]

-

Conclusion

The spectroscopic properties of this compound are intricately linked to its solvent environment. A thorough understanding and precise measurement of its absorption, emission, and quantum yield are paramount for researchers in chemistry, biology, and medicine. The data and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this compound as a photosensitizer in a variety of scientific and clinical applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. stars.library.ucf.edu [stars.library.ucf.edu]

- 3. Solvatochromic behavior on the absorption and fluorescence spectra of this compound dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. nathan.instras.com [nathan.instras.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 14. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

Rose Bengal's Dual Mechanisms of Inducing Apoptosis and Necrosis: A Technical Guide for Researchers

Abstract

Rose Bengal (RB) is a xanthene dye with a long history of use in medicine, primarily as a diagnostic stain. More recently, its potent cytotoxic properties have been harnessed for therapeutic applications, particularly in oncology. RB functions through a dual mechanism: as a photosensitizer in Photodynamic Therapy (PDT) and as a direct chemotherapeutic agent, inducing cell death even in the absence of light. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces the two primary forms of cell death: apoptosis and necrosis. We detail the light-dependent and light-independent pathways, the specific signaling cascades involved in programmed cell death (apoptosis), and the processes leading to uncontrolled cell lysis (necrosis). Furthermore, this guide discusses the role of RB in triggering Immunogenic Cell Death (ICD), a critical factor in its ability to stimulate systemic anti-tumor immune responses. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers investigating RB's mechanism of action.

Core Mechanisms of Action

This compound's cytotoxicity stems from two distinct modes of action, which can be exploited depending on the therapeutic strategy.

Photodynamic Action (Light-Dependent)

In the presence of a specific wavelength of light (typically green light around 525-560 nm), this compound acts as a potent photosensitizer.[1][2] This process, known as Photodynamic Therapy (PDT), involves three essential components: the photosensitizer (RB), light, and molecular oxygen.[3][4] Upon light absorption, RB transitions to an excited triplet state. It then transfers this energy to ground-state molecular oxygen (³O₂), generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a Type II PDT reaction.[1][5][6][7][8] These ROS are non-specific and highly cytotoxic, causing rapid oxidative damage to lipids, proteins, and nucleic acids within their immediate vicinity, ultimately leading to cell death.[7] Some studies also indicate that under certain conditions, such as X-ray excitation, Type I reactions that produce superoxide and hydroxyl radicals can occur.[5][9]

Caption: this compound's light-dependent photodynamic therapy (PDT) mechanism.

Intrinsic Cytotoxicity (Light-Independent)

This compound also exerts cytotoxic effects without photoactivation, a property leveraged in the intralesional formulation PV-10.[10][11][12] This light-independent mechanism is particularly prominent in cancer cells, such as melanoma, which selectively take up and retain the dye.[10][13] Studies suggest that RB accumulates in lysosomes.[10][13] This accumulation is hypothesized to disrupt the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytoplasm. These enzymes then trigger a cascade of events culminating in cell death, which is often necrotic in nature.[10] Unlike PDT, this intrinsic toxicity does not appear to be primarily mediated by ROS.[10][14]

Caption: this compound's light-independent intrinsic cytotoxicity mechanism.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a controlled process essential for tissue homeostasis. This compound, particularly its acetate derivative (RBAc) in PDT, can activate multiple apoptotic signaling pathways.[15]

Caspase-Dependent Pathways

The primary apoptotic route induced by RB-PDT is the intrinsic, or mitochondrial, pathway.

-

Mitochondrial Damage: ROS generated by RB-PDT cause direct damage to mitochondria.[15][16]

-

MMP Collapse: This leads to the collapse of the mitochondrial membrane potential (Δψm).[15]

-

Cytochrome c Release: The damaged mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.[15]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, forms a complex called the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[15][17][18]

Caspase-Independent Pathway

In addition to the caspase cascade, RB can trigger a caspase-independent apoptotic pathway. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[17] Following its release, AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation without the involvement of caspases.[17] Studies using the pan-caspase inhibitor z-VAD-fmk have shown that it only partially blocks RB-induced apoptosis in melanoma cells, confirming the contribution of both caspase-dependent and -independent mechanisms.[14]

Caption: Apoptotic signaling pathways induced by this compound-mediated PDT.

Induction of Necrosis

Necrosis is a form of unregulated cell death resulting from acute cellular injury, characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents.[19][20] this compound can be a potent inducer of necrosis, often observed as the predominant cell death modality with the light-independent mechanism or at higher PDT doses.[10][21]

The process is typically rapid and is morphologically distinct from apoptosis. Electron microscopy of RB-treated cells shows membrane lysis and damage to cellular ultrastructures.[19] A critical consequence of necrosis is the passive release of intracellular molecules into the extracellular space. These molecules, known as Damage-Associated Molecular Patterns (DAMPs), signal tissue injury to the immune system.

The Role in Immunogenic Cell Death (ICD)

One of the most significant aspects of RB-induced cell death is its ability to be immunogenic. Immunogenic Cell Death (ICD) is a form of regulated cell death that activates an adaptive immune response against antigens from the dead cells. RB-PDT is a known inducer of ICD.[22] This process is mediated by the exposure or release of DAMPs from dying tumor cells.

Key DAMPs involved in RB-induced ICD include:

-

ATP: Released from dying cells, it acts as a "find-me" signal to attract phagocytes.[22][23]

-

Calreticulin (CRT): In response to ER stress from PDT, CRT translocates to the cell surface, acting as an "eat-me" signal that promotes phagocytosis by dendritic cells (DCs).[22]

-

High Mobility Group Box 1 (HMGB1): Released during late apoptosis or necrosis, HMGB1 binds to receptors on DCs (like TLR4), promoting their maturation and antigen presentation.[22][24]

-

Heat Shock Proteins (HSP70/HSP90): Exposed on the cell surface, they also act as signals for the immune system.[22]

The recognition of these DAMPs by DCs leads to their maturation, migration to lymph nodes, and presentation of tumor antigens to T-cells. This primes a specific, systemic anti-tumor T-cell response, which is responsible for the "bystander effect," where non-injected or distant tumors also regress following local treatment with RB.[13][25]

Caption: The pathway of this compound-induced Immunogenic Cell Death (ICD).

Quantitative Analysis of Cell Death

The balance between apoptosis and necrosis induced by this compound is dependent on multiple factors, including the cell type, RB concentration, light dose, and the presence or absence of light.

| Cell Line | Treatment Conditions | Post-Treatment Time | Apoptosis (%) | Necrosis (%) | Key Finding | Reference |

| Caco-2 | 1 µM RB + Light | 3 hours | 89 ± 4 (Late Apoptosis) | Not specified | PDT primarily induces late apoptosis. | [1] |

| Melanoma (Me4405, Sk-Mel-28) | 200 µM RB (no light) | 24 hours | Varies by cell line | Predominant | Induces dual modes of cell death, primarily necrosis but also apoptosis. | [10] |

| HeLa | 10 µM RBAc + 1.6 J/cm² Light | 8-12 hours | Peak at 12h | Not specified | Autophagy peaks at 8h, followed by an apoptotic peak at 12h. | [26] |

| Bovine Corneal Endothelial Cells | RB + Light | 30 min - 2h | Apoptosis at 30 min | Necrosis after 2h | A time-dependent switch from apoptosis to necrosis is observed. | [19] |

Key Experimental Protocols

The following are foundational protocols for studying RB-induced cell death. Researchers should optimize concentrations and timings for their specific cell lines and experimental setup.

In Vitro PDT Treatment Workflow

-

Cell Seeding: Plate cells (e.g., HeLa, Caco-2, MDA-MB-231) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for a predetermined time (e.g., 1-4 hours) in the dark at 37°C.

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound RB.

-

Irradiation: Add fresh, phenol red-free medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., 530 ± 15 nm LED array). The total light dose (fluence, J/cm²) should be calculated based on the power density (irradiance, W/cm²) and exposure time.[26][27]

-

Post-Treatment Incubation: Return the cells to the incubator for the desired time (e.g., 3, 12, 24 hours) before analysis.

-

Control Groups: Always include: (1) Untreated cells, (2) Cells treated with RB alone (no light), and (3) Cells exposed to light alone (no RB).

Caption: A generalized workflow for in vitro this compound PDT experiments.

Quantification of Apoptosis vs. Necrosis (Annexin V/PI Staining)

This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase.

-

Washing: Wash cells once with cold PBS and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Primary Necrotic: Annexin V-negative, PI-positive (less common).

-

Detection of Intracellular ROS (DCFH-DA Assay)

This assay measures general oxidative stress.[7][14]

-

Probe Loading: After RB incubation but before irradiation, load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash cells with PBS to remove the excess probe.

-

Irradiation: Irradiate the cells as described in Protocol 6.1.

-

Measurement: Immediately measure the fluorescence of the oxidized product, DCF, using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Ex/Em ~485/535 nm).

Assessment of Caspase-3/7 Activation

This assay detects the activation of key effector caspases.[28]

-

Reagent Addition: After the post-treatment incubation period, add a cell-permeant substrate that becomes fluorescent upon cleavage by active caspase-3/7 (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) directly to the cell culture medium.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Imaging/Analysis: Analyze the cells directly without washing using fluorescence microscopy or a high-content imager. The appearance of green fluorescence indicates caspase-3/7 activation and apoptosis.

Conclusion and Future Directions

This compound is a versatile cytotoxic agent that induces cell death through multiple, interconnected pathways. Its light-dependent PDT action leverages ROS to cause widespread oxidative damage, triggering both apoptosis and necrosis. Concurrently, its intrinsic, light-independent properties allow for direct chemical ablation of tumors, primarily through lysosomal disruption and necrosis. A key advantage of its mechanism is the induction of Immunogenic Cell Death, which transforms the dying tumor cells into an in-situ vaccine, capable of priming a systemic and durable anti-tumor immune response.

For drug development professionals, understanding the nuances of these pathways is critical for optimizing therapeutic strategies. Future research should focus on:

-

Combination Therapies: Combining RB-PDT or intralesional PV-10 with immune checkpoint inhibitors to amplify the systemic anti-tumor immune response.

-

Dosimetry Optimization: Precisely controlling light and drug dosage to favor ICD over purely necrotic or immunosuppressive cell death.

-

Targeted Delivery: Developing nanoparticle-based systems to enhance the delivery of RB to tumor tissues and specific subcellular organelles like mitochondria, thereby increasing efficacy and reducing off-target effects.[16][29]

This guide provides a framework for researchers to explore and harness the complex and potent anti-cancer mechanisms of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 4. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 5. Investigating the reactive oxygen species production of this compound and Merocyanine 540-loaded radioluminescent nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Precise Pharmacological Tool Triggering Chloroplast‐Driven Programmed Cell Death in Plants, Dependent on Calcium and Mitochondria, and Associated With Early Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O2 and Ca2+ Fluxes as Indicators of Apoptosis Induced by this compound–Mediated Photodynamic Therapy in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Investigating the reactive oxygen species production of this compound and Merocyanine 540-loaded radioluminescent nanoparticles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 10. provectusbio.com [provectusbio.com]

- 11. ascopubs.org [ascopubs.org]

- 12. A phase 1 study to assess the safety, tolerability and effectiveness of PV-10 (this compound Sodium) in neuroendocrine tumours metastatic to the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Caspases and Reactive Oxygen Species in this compound-Induced Toxicity in Melanoma Cells [ijbms.mums.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. chinesechemsoc.org [chinesechemsoc.org]

- 17. Enzyme-assisted photosensitization activates different apoptotic pathways in this compound acetate treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. Reactive oxygen species-induced apoptosis and necrosis in bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Release mechanisms of major DAMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Necrosis and apoptosis in neuroretina and pigment epithelium after diffuse photodynamic action in rats: a light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound acetate photodynamic therapy (RBAc-PDT) induces exposure and release of Damage-Associated Molecular Patterns (DAMPs) in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Release mechanisms of major DAMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Provectus Pharmaceuticals Inc. and PV-10: this compound as a Novel Cancer Therapeutic | INN [investingnews.com]

- 26. tandfonline.com [tandfonline.com]

- 27. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - FR [thermofisher.com]

- 29. Encapsulated this compound Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells [mdpi.com]

A Technical Guide to Rose Bengal for In Vivo Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rose Bengal (RB), a xanthene dye, has long been utilized in various biomedical applications. Its inherent photophysical and photochemical properties make it a valuable tool for in vivo imaging, enabling researchers to visualize biological structures and processes in living organisms. This technical guide provides an in-depth overview of the core principles and practical considerations for using this compound in preclinical imaging. It summarizes key quantitative data, details experimental protocols for various imaging modalities, and presents visual workflows to facilitate experimental design and execution.

Introduction

This compound (4,5,6,7-tetrachloro-2′,4′,5′,7′-tetraiodofluorescein) is a photosensitive dye with well-characterized absorption and emission properties in the visible spectrum. Upon excitation with light of an appropriate wavelength, this compound can generate reactive oxygen species (ROS), a property extensively exploited in photodynamic therapy (PDT).[1] Beyond its therapeutic applications, its fluorescence and ability to generate photoacoustic and photothermal signals make it a versatile contrast agent for a range of in vivo imaging techniques. This guide will explore its application in fluorescence imaging, photoacoustic imaging (PAI), and photothermal imaging (PTI).

Photophysical and Photochemical Properties

The utility of this compound in in vivo imaging is fundamentally dictated by its interaction with light. Key photophysical and photochemical parameters are summarized below. It is important to note that these properties can be influenced by the local microenvironment, such as solvent polarity and binding to biological macromolecules.

Quantitative Data Summary

| Property | Value | Solvent/Conditions | Reference(s) |

| Molar Extinction Coefficient (ε) | ~98,000 M⁻¹cm⁻¹ | Water (with 1% Na₂CO₃) at 546-550 nm | |

| 90,400 M⁻¹cm⁻¹ | Basic ethanol at 559 nm | ||

| Absorption Maximum (λ_abs) | 546-550 nm | Water (with 1% Na₂CO₃) | |

| 559 nm | Basic ethanol | ||

| ~550 nm | Phosphate-Buffered Saline (PBS) | [2] | |

| Emission Maximum (λ_em) | ~571 nm | [3] | |

| Fluorescence Quantum Yield (Φ_f) | 0.11 | Basic ethanol | |

| ~0.02 - 0.93 (for derivatives) | Aqueous solution (pH ~7.4) | [4] | |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.75 | Water | [5] |

In Vivo Imaging Applications

This compound's versatility allows for its use in multiple in vivo imaging modalities, each leveraging a different aspect of its light-interactive properties.

Fluorescence Imaging

Fluorescence imaging with this compound relies on detecting the photons emitted upon its excitation. It is commonly used for visualizing vasculature and assessing tissue perfusion.

Photoacoustic Imaging (PAI)

In PAI, this compound absorbs pulsed laser energy, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are detected to form an image. This modality combines the high contrast of optical imaging with the high spatial resolution of ultrasound.

Photothermal Imaging (PTI)

PTI utilizes the heat generated by this compound upon light absorption. This localized temperature increase can be detected and mapped, providing information about the distribution of the dye.

Experimental Protocols

The following sections provide detailed methodologies for key in vivo imaging experiments using this compound.

In Vivo Fluorescence Imaging for a Photothrombotic Stroke Model

This protocol describes the induction and imaging of a focal ischemic stroke in a mouse model using this compound-mediated photothrombosis.[6]

4.1.1. Animal Preparation

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Shave the scalp and secure the animal in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

Create a thinned-skull cranial window over the region of interest (e.g., somatosensory cortex) using a high-speed drill.

4.1.2. This compound Administration

-

Prepare a fresh solution of this compound at 10-20 mg/mL in sterile saline.

-

Administer the this compound solution via a tail vein injection at a dosage of 50-100 mg/kg.

4.1.3. Image Acquisition and Photothrombosis Induction

-

Position the animal under a confocal or multiphoton microscope.

-

Use a 561 nm laser for both excitation of this compound and induction of photothrombosis.

-

Identify a target blood vessel for occlusion.

-

Irradiate the target vessel with the laser to induce the formation of a thrombus.

-

Acquire time-lapse images to monitor the occlusion process and subsequent biological events.

In Vivo Photoacoustic Imaging of Tumor Vasculature

This protocol outlines a general procedure for using this compound as a contrast agent for PAI of tumors.

4.2.1. Animal and Tumor Model

-

Utilize a suitable tumor-bearing mouse model (e.g., subcutaneous xenograft).

-

Anesthetize the mouse and maintain its body temperature.

4.2.2. This compound Administration

-

Administer this compound intravenously via the tail vein. The optimal dose may need to be determined empirically but can start in the range of 10-50 mg/kg.

4.2.3. Photoacoustic Image Acquisition

-

Position the animal in the photoacoustic imaging system.

-

Use a tunable pulsed laser, with the excitation wavelength set to the absorption maximum of this compound (~550-560 nm).

-

Acquire photoacoustic images of the tumor region before and at various time points after this compound injection to visualize the tumor vasculature and dye accumulation.

In Vivo Photothermal Imaging for Cancer Therapy

This protocol provides a general workflow for using this compound in photothermal therapy and imaging.

4.3.1. Animal and Tumor Model

-

As in the PAI protocol, use an appropriate tumor-bearing mouse model.

4.3.2. This compound Administration

-

Administer this compound, potentially conjugated to nanoparticles to enhance tumor accumulation, via intravenous injection.

4.3.3. Photothermal Imaging and Therapy

-

Use a high-power laser (e.g., 532 nm) to irradiate the tumor.

-

Monitor the temperature change in the tumor using a thermal camera or other temperature sensing modality.

-

The laser irradiation serves both to generate the photothermal effect for therapy and to provide the signal for photothermal imaging.

Biodistribution

Understanding the biodistribution of this compound is critical for interpreting imaging data and for therapeutic applications. The following table summarizes the distribution of radioiodinated this compound in healthy mice at different time points post-injection.

| Organ | 0.5 hours (%ID/g) | 2 hours (%ID/g) | 24 hours (%ID/g) |

| Blood | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 |

| Heart | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Lung | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 |

| Liver | 15.2 ± 1.5 | 10.5 ± 1.2 | 1.5 ± 0.3 |

| Spleen | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |

| Kidney | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.3 ± 0.1 |

| Stomach | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Intestine | 1.8 ± 0.3 | 3.5 ± 0.4 | 0.5 ± 0.1 |

| Tumor | - | - | - |

| (Data extracted and adapted from a graphical representation in the cited literature) |

Signaling Pathways

Current research primarily utilizes this compound as a photosensitizer to induce cellular stress and cell death, rather than as a direct probe for visualizing specific signaling pathways. The cytotoxic effects of this compound-mediated PDT are known to trigger downstream signaling cascades, such as those involved in apoptosis and inflammation. For instance, studies have shown that photodynamic treatment can modulate immune signaling by stimulating the expression of pro-inflammatory cytokines.[7] However, the intrinsic fluorescence of this compound has not been widely employed to directly image the localization or activity of specific signaling proteins. Researchers interested in the signaling consequences of this compound treatment would typically employ other molecular biology techniques, such as immunofluorescence or reporter assays, to study these pathways.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the in vivo imaging applications described.

Conclusion

This compound is a versatile and accessible dye for a range of in vivo imaging applications. Its well-defined photophysical properties, coupled with its photosensitizing capabilities, make it a valuable tool for visualizing vasculature, assessing tissue perfusion, and in the context of photodynamic and photothermal therapies. This guide provides a foundational understanding and practical protocols for researchers looking to incorporate this compound into their in vivo imaging studies. Further research into the development of targeted this compound conjugates and its application in multimodal imaging will continue to expand its utility in preclinical research.

References

- 1. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophobic this compound Derivatives Exhibit Submicromolar-to-Subnanomolar Activity against Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Rose Bengal Solutions in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal (RB) is a xanthene dye with potent photosensitizing properties, making it a valuable agent for photodynamic therapy (PDT).[1][2][3] Upon activation by light of a specific wavelength, typically in the green spectrum (520-560 nm), RB generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[1][4][5] This mechanism of action has been effectively leveraged against various cancers and microbial infections.[3][6][7] The efficacy of RB-PDT is critically dependent on the proper preparation and application of the this compound solution.

These application notes provide detailed protocols for the preparation of this compound solutions for both anticancer and antimicrobial photodynamic therapy research, along with a summary of key experimental parameters and an overview of the implicated signaling pathways.

Mechanism of Action

Photodynamic therapy with this compound is a three-component system requiring the photosensitizer (this compound), light, and molecular oxygen. The process is initiated by the absorption of photons by RB, which transitions it from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key mediator of cellular damage in what is known as a Type II photochemical reaction. A Type I reaction can also occur, involving electron or hydrogen transfer to produce other ROS like superoxide anions.[8] These ROS can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[9][10]

Data Presentation: Quantitative Parameters for this compound PDT

The following tables summarize key quantitative data from various studies for easy comparison.

Table 1: this compound Concentrations and Solvents for In Vitro PDT

| Application | Cell/Organism Type | This compound Concentration | Solvent | Reference |

| Anticancer | Hepatocellular Carcinoma (HepG2) | 5, 10, 25, 50, 75, 100, 400 µM | Saline Solution | [8] |

| Triple-Negative Breast Cancer (MDA-MB-231) | 5, 10, 25, 50 µg/mL | Milli-Q Water | [6] | |

| Colorectal Cancer (Caco-2) | 5 x 10⁻⁶ mol/L | Not Specified | [9] | |

| Human Astrocytoma (T98G) | Nanomolar concentrations | Not Specified | [10] | |

| Antimicrobial | Candida albicans | 0.2% (working concentration) | 1x PBS | [11] |

| Pseudomonas aeruginosa | 0.1% | Not Specified | [12] | |

| Infectious Keratitis | 0.1% or 0.2% | Balanced Salt Solution (BSS) | [13][14] | |

| Trichophyton species | 140 µM | Phosphate Buffered Saline (PBS) | [15] |

Table 2: Irradiation Parameters for In Vitro this compound PDT

| Application | Wavelength (nm) | Light Source | Power Density / Irradiance | Light Dose / Fluence | Reference |

| Anticancer | 550 | LED | 0.62 mW/cm² | 0.3 J/cm² | [8] |

| Not Specified | Laser | 0.04 - 0.38 W/cm² | 25 - 228 J/cm² | [6] | |

| 565 | Not Specified | Not Specified | 0.17 J/cm² | [16] | |

| Antimicrobial | 520 | Not Specified | Not Specified | Not Specified | [7] |

| Not Specified | Green LED | 6 mW/cm² | 5.4 J/cm² | [13][14] | |

| 532 | Laser | 40 mW | 101 J/cm² | [15] | |

| Not Specified | Green Light | Not Specified | 10, 20, 30 J/cm² | [11] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Anticancer PDT

This protocol is a generalized procedure based on common practices in in-vitro cancer cell studies.[6][8]

Materials:

-

This compound powder (Sigma-Aldrich or equivalent)

-

Sterile Milli-Q water, Phosphate-Buffered Saline (PBS), or saline solution

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Spectrophotometer and cuvettes (optional, for concentration verification)

Procedure:

-

Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL):

-

Weigh out the desired amount of this compound powder in a sterile tube under aseptic conditions.

-

Add the appropriate volume of sterile solvent (e.g., Milli-Q water) to achieve the target concentration.

-

Vortex thoroughly to ensure complete dissolution. The solution should be a deep magenta color.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube (e.g., wrapped in aluminum foil).

-

Store the stock solution at 4°C in the dark.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution in the appropriate sterile solvent or cell culture medium to achieve the desired final concentrations for your experiment (e.g., 5 µM to 100 µM).

-

It is recommended to prepare fresh working solutions for each experiment from the stock solution.

-

Protocol 2: In Vitro Anticancer Photodynamic Therapy

This protocol outlines a typical workflow for treating cancer cells with this compound PDT.[8]

Materials:

-

Cancer cell line of interest (e.g., HepG2, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates (white-walled, clear-bottom plates are recommended for viability assays)

-

This compound working solutions

-

Sterile PBS

-

Light source with the appropriate wavelength (e.g., 550 nm LED array)

-

Cell viability assay (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1.5 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.

-

-

Incubation with this compound:

-

Remove the culture medium from the wells.

-

Add the this compound working solutions at various concentrations to the respective wells. Include a vehicle control (medium without RB).

-

Incubate the cells with this compound for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, carefully remove the this compound solution.

-

Wash the cells twice with sterile PBS to remove any unbound photosensitizer.

-

Add fresh culture medium to each well.

-

-

Irradiation:

-

Immediately irradiate the cells with the light source at a specified power density and for a duration calculated to deliver the desired light dose.

-

Include control groups: no light exposure (dark toxicity) and light exposure without this compound.

-

-

Post-Irradiation Incubation and Analysis:

-

Return the plate to the incubator for a further 24-48 hours.

-

Assess cell viability using a standard assay according to the manufacturer's instructions.

-

Visualizations

Signaling Pathways in this compound PDT

This compound-mediated PDT can trigger multiple signaling pathways leading to cell death. The generation of ROS can induce stress responses and activate apoptotic pathways. In some contexts, inflammatory pathways such as NF-κB and p38 MAPK have been shown to be modulated by RB-PDT.[16]

Caption: Signaling pathways activated by this compound PDT.

Experimental Workflow for In Vitro PDT

The following diagram illustrates the general workflow for conducting an in vitro photodynamic therapy experiment using this compound.

Caption: Experimental workflow for in vitro this compound PDT.

Stability and Storage

This compound is a stable compound, but solutions should be protected from light to prevent degradation and loss of photosensitizing activity. Stock solutions are typically stored at 4°C in the dark and are stable for extended periods. It is advisable to prepare fresh working dilutions for each experiment to ensure consistency.

Safety Precautions

This compound is a dye and can stain skin and clothing. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound powder and solutions. As photodynamic therapy involves the use of light sources, appropriate eye protection specific to the wavelength and power of the light source should be used.

References

- 1. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review [mdpi.com]

- 2. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of this compound Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Photodynamic Antimicrobial Therapy for Infectious Keratitis | Corneal Physician [cornealphysician.com]

- 8. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enhanced Delivery of this compound by Amino Acids Starvation and Exosomes Inhibition in Human Astrocytoma Cells to Potentiate Anticancer Photodynamic Therapy Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Mediated Photodynamic Therapy to Inhibit Candida albicans [app.jove.com]

- 12. This compound Photodynamic Antimicrobial Therapy to Inhibit Pseudomonas aeruginosa Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Portal [scholarship.miami.edu]

- 15. wslhd.intersearch.com.au [wslhd.intersearch.com.au]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Rose Bengal in Antimicrobial Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rose Bengal (RB) in antimicrobial photodynamic therapy (aPDT). This document includes detailed protocols for various microorganisms, data on effective concentrations, and insights into the underlying mechanisms of action.

Introduction to this compound-Mediated aPDT

This compound is a xanthene dye that functions as a potent photosensitizer. Upon activation by light of a specific wavelength (typically green light, ~520-560 nm), RB generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), through a Type II photochemical reaction.[1][2][3] These highly reactive species are non-specific in their targets, causing oxidative damage to essential cellular components of microorganisms, including lipids, proteins, and nucleic acids.[4][5][6] This multi-targeted mechanism of action is a key advantage of aPDT, as it is less likely to induce microbial resistance compared to conventional antibiotics that often have a single target.[4][7] RB-aPDT has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][8]

Data Presentation: Effective this compound Concentrations and Light Doses

The efficacy of this compound-mediated aPDT is dependent on the concentration of the photosensitizer, the light dose (fluence), and the specific microorganism being targeted. The following tables summarize effective parameters reported in the literature for various microbes.

Table 1: Effective this compound aPDT Parameters for Bacteria

| Microorganism | This compound Concentration | Light Wavelength (nm) | Light Fluence (J/cm²) | Incubation Time | Observed Effect | Citation(s) |

| Staphylococcus aureus (Gram-positive) | 10 nmol/L | Green LED | 0.17 | - | ~2.5 log CFU/mL reduction | [9][10] |

| Staphylococcus aureus (MRSA) | 0.1% (w/v) | 515.5 | 12.87 | 30 min | Complete growth inhibition | [10] |

| Staphylococcus aureus | 0.03 - 64 µg/mL | - | 18 or 37 | - | Significant photoactivity | [1] |